molecular formula C15H13FN2O5 B14938897 N-(4-fluoro-3-nitrophenyl)-2,6-dimethoxybenzamide

N-(4-fluoro-3-nitrophenyl)-2,6-dimethoxybenzamide

Katalognummer: B14938897
Molekulargewicht: 320.27 g/mol
InChI-Schlüssel: INHXLXHZAAPPEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-fluoro-3-nitrophenyl)-2,6-dimethoxybenzamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluoro group, a nitro group, and two methoxy groups attached to a benzamide core. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-3-nitrophenyl)-2,6-dimethoxybenzamide typically involves a multi-step process. One common method includes the nitration of 4-fluoroaniline to introduce the nitro group, followed by the methoxylation of the benzene ring. The final step involves the formation of the benzamide linkage through an amide coupling reaction. The reaction conditions often require the use of strong acids or bases, organic solvents, and catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-fluoro-3-nitrophenyl)-2,6-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane and ethanol are often used to dissolve the reactants and facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups in place of the fluoro or methoxy groups.

Wissenschaftliche Forschungsanwendungen

N-(4-fluoro-3-nitrophenyl)-2,6-dimethoxybenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of N-(4-fluoro-3-nitrophenyl)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets. The fluoro and nitro groups play a crucial role in its binding affinity and reactivity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-fluoro-3-nitrophenyl azide
  • 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide

Uniqueness

N-(4-fluoro-3-nitrophenyl)-2,6-dimethoxybenzamide stands out due to its unique combination of functional groups, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications.

Eigenschaften

Molekularformel

C15H13FN2O5

Molekulargewicht

320.27 g/mol

IUPAC-Name

N-(4-fluoro-3-nitrophenyl)-2,6-dimethoxybenzamide

InChI

InChI=1S/C15H13FN2O5/c1-22-12-4-3-5-13(23-2)14(12)15(19)17-9-6-7-10(16)11(8-9)18(20)21/h3-8H,1-2H3,(H,17,19)

InChI-Schlüssel

INHXLXHZAAPPEQ-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.